molecular formula C10H11BrN2O B3204677 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one CAS No. 1039916-25-0

1-(2-Amino-4-bromophenyl)pyrrolidin-2-one

Cat. No.: B3204677
CAS No.: 1039916-25-0
M. Wt: 255.11 g/mol
InChI Key: CHEDZFDHHRIQRD-UHFFFAOYSA-N
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Description

1-(2-Amino-4-bromophenyl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with an amino group and a bromine atom on the phenyl ring. This compound is of interest due to its potential biological activities and its utility as a building block in organic synthesis.

Preparation Methods

The synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction results in the formation of the desired pyrrolidin-2-one derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Amino-4-bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Amino-4-bromophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its derivatives may exhibit therapeutic properties, leading to the development of new medications.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one depends on its specific biological target. In general, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may bind to a particular enzyme’s active site, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

1-(2-Amino-4-bromophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core structure but differ in their substituents, leading to variations in biological activity and chemical reactivity.

    Bromophenyl derivatives: Compounds with a bromophenyl group exhibit similar reactivity patterns, particularly in substitution reactions.

    Amino-substituted phenyl derivatives: These compounds have an amino group on the phenyl ring, influencing their biological activity and chemical properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and synthetic utility.

Properties

IUPAC Name

1-(2-amino-4-bromophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDZFDHHRIQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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